molecular formula C16H21BrN2O B3757318 6-bromo-3-{[butyl(methyl)amino]methyl}-2-methyl-4-quinolinol

6-bromo-3-{[butyl(methyl)amino]methyl}-2-methyl-4-quinolinol

Cat. No.: B3757318
M. Wt: 337.25 g/mol
InChI Key: ZVBYDEONOULDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-{[butyl(methyl)amino]methyl}-2-methyl-4-quinolinol is a chemical compound with the molecular formula C16H21BrN2O . Its average mass is 337.255 Da and its monoisotopic mass is 336.083710 Da .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H21BrN2O . For a more detailed analysis of its structure, one would need to perform techniques such as X-ray crystallography.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, molecular weight, and physical properties . Unfortunately, specific details about these properties for this compound were not found in the retrieved data.

Safety and Hazards

The safety and hazards of a compound depend on its properties. While specific safety and hazard information for 6-bromo-3-{[butyl(methyl)amino]methyl}-2-methyl-4-quinolinol was not found, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

6-bromo-3-[[butyl(methyl)amino]methyl]-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O/c1-4-5-8-19(3)10-14-11(2)18-15-7-6-12(17)9-13(15)16(14)20/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBYDEONOULDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(NC2=C(C1=O)C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-bromo-3-{[butyl(methyl)amino]methyl}-2-methyl-4-quinolinol
Reactant of Route 2
Reactant of Route 2
6-bromo-3-{[butyl(methyl)amino]methyl}-2-methyl-4-quinolinol
Reactant of Route 3
Reactant of Route 3
6-bromo-3-{[butyl(methyl)amino]methyl}-2-methyl-4-quinolinol
Reactant of Route 4
Reactant of Route 4
6-bromo-3-{[butyl(methyl)amino]methyl}-2-methyl-4-quinolinol
Reactant of Route 5
6-bromo-3-{[butyl(methyl)amino]methyl}-2-methyl-4-quinolinol
Reactant of Route 6
6-bromo-3-{[butyl(methyl)amino]methyl}-2-methyl-4-quinolinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.